molecular formula C22H21Cl2N3O3.C2H4O2 B1191984 PF 06726304 acetate

PF 06726304 acetate

Cat. No.: B1191984
M. Wt: 506.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enhancer of Zeste Homolog 2 (EZH2) as a Key Epigenetic Regulator

Enhancer of Zeste Homolog 2 (EZH2) is a crucial enzyme in the epigenetic machinery. nih.gov It is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in gene silencing. researchgate.net EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin. researchgate.net By depositing this methyl mark, EZH2 helps to compact the chromatin, thereby restricting the access of the transcriptional machinery to the DNA and silencing gene expression. researchgate.net This process is vital for normal development and cellular homeostasis. However, the dysregulation of EZH2 activity has been implicated in the pathogenesis of various diseases, including numerous cancers. nih.govresearchgate.net In these contexts, EZH2 can act as both a transcriptional suppressor and, in some cases, a co-activator of transcription, highlighting its complex and context-dependent roles. researchgate.net

Historical Context of Small Molecule Inhibitors in Epigenetics Research

The development of small molecule inhibitors targeting epigenetic regulators has been a transformative force in the field. frontiersin.org The realization that epigenetic modifications are reversible opened the door to the possibility of "epigenetic therapy." frontiersin.org Early efforts in this area led to the development and clinical success of inhibitors targeting DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), particularly in the treatment of hematological malignancies. frontiersin.orgresearchgate.net The journey from the discovery of an epigenetic target to the clinical testing of an inhibitor has seen remarkable acceleration. For instance, the lysine-specific demethylase 1 (LSD1) was identified in 2004, and the first clinical trials for its inhibitors began just a decade later. royalsocietypublishing.org This rapid progress underscores the intense interest and investment in developing chemical probes to dissect the function of epigenetic enzymes and to explore their therapeutic potential. frontiersin.orgroyalsocietypublishing.org

Rationale for Investigating PF-06726304 Acetate (B1210297) as a Research Probe

PF-06726304 acetate emerged as a significant research tool due to its high potency and selectivity as an inhibitor of EZH2. tocris.commedchemexpress.com It acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it competes with the natural substrate of EZH2, thereby blocking its methyltransferase activity. tocris.com This specificity allows researchers to precisely probe the consequences of EZH2 inhibition in various biological systems.

The investigation of PF-06726304 acetate is driven by the need to understand the specific roles of EZH2 in both normal physiology and disease states. For example, in cancer research, it is used to study the effects of EZH2 inhibition on the proliferation of cancer cells and tumor growth. medchemexpress.com In developmental biology, it has been used in model organisms like zebrafish to investigate the role of Ezh2 in processes such as lipid metabolism and chromatin organization during embryonic development. nih.govnih.govnih.gov The ability of PF-06726304 acetate to induce robust, on-target effects, such as the reduction of H3K27me3 levels, makes it an invaluable tool for validating EZH2 as a target and for exploring the downstream consequences of its inhibition. tocris.comselleckchem.com

Research Findings on PF-06726304 Acetate

Biochemical and Cellular Activity

PF-06726304 acetate is a highly potent inhibitor of EZH2. It demonstrates strong inhibitory activity against both wild-type EZH2 and a common mutant form, Y641N, with Ki values of 0.7 nM and 3.0 nM, respectively. medchemexpress.comselleckchem.com The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half, is 0.7 nM for EZH2. tocris.com In cellular assays, PF-06726304 (the parent compound) inhibits the methylation of H3K27 (H3K27me3) in Karpas-422 cells with an IC50 of 15 nM. medchemexpress.comselleckchem.com Furthermore, it inhibits the proliferation of these same cells, which harbor wild-type EZH2, with an IC50 of 25 nM. medchemexpress.comtargetmol.com

TargetActivity (Ki)Activity (IC50)Cell LineReference
Wild-type EZH20.7 nM0.7 nMN/A tocris.commedchemexpress.comselleckchem.com
Y641N mutant EZH23.0 nMN/AN/A medchemexpress.comselleckchem.com
H3K27me3 InhibitionN/A15 nMKarpas-422 medchemexpress.comselleckchem.com
Cell ProliferationN/A25 nMKarpas-422 medchemexpress.comtargetmol.com

In Vivo Research Findings

Studies in animal models have demonstrated the in vivo efficacy of PF-06726304. In a subcutaneous xenograft model using Karpas-422 cells, the compound was shown to inhibit tumor growth and lead to a robust modulation of downstream biomarkers. medchemexpress.comselleckchem.com This indicates that the inhibitor can effectively reach its target in a living organism and exert its biological effects.

Research using zebrafish embryos has also provided valuable insights. Developmental exposure to PF-06726304 acetate was found to increase lipid accumulation. nih.govnih.gov Furthermore, analysis using Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) revealed altered chromatin regions, primarily at H3K27me3 loci, suggesting that EZH2 inhibition leads to a more open chromatin state. nih.gov These findings link EZH2 activity to metabolic pathways and demonstrate the utility of PF-06726304 acetate in studying epigenetic regulation during development. nih.gov

Properties

Molecular Formula

C22H21Cl2N3O3.C2H4O2

Molecular Weight

506.38

Synonyms

5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate

Origin of Product

United States

Molecular and Biochemical Characterization of Pf 06726304 Acetate Action

Specificity and Potency as an EZH2 Inhibitor

PF-06726304 acetate (B1210297) demonstrates high potency and selectivity as an inhibitor of EZH2, targeting both the wild-type and mutated forms of the enzyme. medchemexpress.commedchemexpress.com Its mechanism of action is competitive with the S-Adenosylmethionine (SAM) cofactor, a universal methyl donor for histone methyltransferases. nih.govtocris.com

PF-06726304 acetate is a potent inhibitor of wild-type EZH2. medchemexpress.commedchemexpress.com Research has shown its high affinity for the enzyme, effectively blocking its methyltransferase activity. tocris.com This selective inhibition is crucial for its function as a molecular probe and potential therapeutic agent. The inhibitory constant (Ki) for wild-type EZH2 is in the nanomolar range, indicating a strong binding affinity. medchemexpress.commedchemexpress.comselleckchem.com

In addition to its activity against wild-type EZH2, PF-06726304 acetate is also effective against certain gain-of-function EZH2 mutants, such as the Y641N mutation commonly found in non-Hodgkin's lymphoma. medchemexpress.commedchemexpress.combioscience.co.uk While its potency against the Y641N mutant is slightly lower than against the wild-type enzyme, it still exhibits strong inhibitory action in the low nanomolar range. medchemexpress.commedchemexpress.comselleckchem.com This dual activity is significant as it allows the compound to be effective in a broader range of cancer types harboring different EZH2 genotypes.

Table 1: Inhibitory Potency of PF-06726304 Acetate against EZH2 Variants

EZH2 Variant Ki (Inhibitory Constant) Reference
Wild-Type 0.7 nM medchemexpress.commedchemexpress.comselleckchem.com

This table is interactive. Click on the headers to sort the data.

PF-06726304 acetate functions through a SAM-competitive mechanism. tocris.comadooq.com It binds to the SAM-binding pocket of EZH2, thereby preventing the natural methyl donor from accessing the enzyme's active site. nih.gov This mode of action directly obstructs the transfer of a methyl group to histone H3, thereby inhibiting the formation of the H3K27me3 mark. nih.govtocris.com The SAM-competitive nature of this inhibitor is a key feature of many potent and selective EZH2 inhibitors. nih.gov

Inhibitory Activity Against EZH2 Mutants (e.g., Y641N)

Impact on Histone Methyltransferase Activity

The inhibition of EZH2 by PF-06726304 acetate has a direct and measurable impact on histone methyltransferase activity, leading to significant changes in the epigenetic landscape of the cell. nih.govresearchgate.net

A primary and direct consequence of EZH2 inhibition by PF-06726304 acetate is the global reduction of H3K27me3 levels. tocris.com This has been demonstrated in various cell-based assays and in vivo models. For instance, in Karpas-422 lymphoma cells, which harbor wild-type EZH2, PF-06726304 acetate treatment leads to a dose-dependent decrease in H3K27me3 levels, with an IC50 value of 15 nM. medchemexpress.comselleckchem.com This reduction in a key repressive histone mark is a fundamental aspect of the compound's biological activity.

Table 2: Cellular Activity of PF-06726304 Acetate in Karpas-422 Cells

Parameter IC50 Value Reference
H3K27me3 Reduction 15 nM medchemexpress.comselleckchem.com

This table is interactive. Click on the headers to sort the data.

By inhibiting EZH2, PF-06726304 acetate induces changes in chromatin accessibility. nih.govnmbu.no Studies using techniques like the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have revealed that treatment with this inhibitor leads to a more open chromatin state, particularly at loci normally marked by H3K27me3. nih.gov This alteration of the chromatin landscape can lead to the de-repression of EZH2 target genes. selleckchem.com For example, in zebrafish embryos, exposure to PF-06726304 acetate resulted in altered chromatin regions, predominantly at H3K27me3 loci, which were associated with genes involved in metabolic pathways. nih.gov This demonstrates that the compound can modulate chromatin structure at both a global and locus-specific level, ultimately impacting gene expression programs. nih.gov

Reduction of Histone H3 Lysine (B10760008) 27 Trimethylation (H3K27me3)

Interaction with Polycomb Repressive Complex 2 (PRC2) Components

PF-06726304 acetate is recognized as a potent and selective dual inhibitor of the Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2). nih.govresearchgate.net EZH2 is the catalytic heart of the Polycomb Repressive Complex 2 (PRC2), a crucial multi-protein assembly that mediates gene silencing. nih.govmedchemexpress.compatsnap.com The core PRC2 complex is composed of several key proteins: EZH2 (or its paralog EZH1), Suppressor of Zeste 12 (SUZ12), Embryonic Ectoderm Development (EED), and Retinoblastoma-binding protein 4/7 (RBBP4/7). nih.gov The primary function of PRC2 is to place a trimethylation mark on histone H3 at lysine 27 (H3K27me3), an epigenetic modification strongly associated with transcriptional repression and chromatin compaction. patsnap.comnih.govmedchemexpress.comfrontiersin.org The interaction of PF-06726304 acetate with this complex fundamentally alters its gene-silencing capabilities.

The primary mechanism of action for PF-06726304 acetate is the direct inhibition of the methyltransferase activity of the EZH2 subunit. nih.govmedchemexpress.com By targeting the enzyme's active site, the compound blocks the catalytic function essential for PRC2's role in gene regulation. While some inhibitors of EZH2 have been shown to function by disrupting the physical interactions between EZH2 and other core subunits of the PRC2 complex, the available research on PF-06726304 acetate primarily emphasizes its role as a catalytic inhibitor. google.com

The inhibition of EZH2's enzymatic function effectively destabilizes the complex's ability to perform its primary role of depositing H3K27me3 marks. This functional incapacitation is a critical consequence of the compound's interaction with PRC2, even if it does not lead to the immediate physical disassembly of the entire complex. The core machinery for gene silencing is rendered inert, which has profound downstream effects on the chromatin landscape and gene expression.

The inhibition of EZH2's methyltransferase activity by PF-06726304 acetate has direct and significant functional consequences on the ability of PRC2 to mediate gene silencing. By preventing the trimethylation of H3K27, the compound leads to a global reduction in H3K27me3 levels. patsnap.comgoogle.com This specific histone mark is a key signal for chromatin condensation and the recruitment of other repressive proteins, so its absence initiates a cascade of effects. medchemexpress.comfrontiersin.org

Research conducted in zebrafish models has provided detailed insights into these consequences. Exposure to PF-06726304 acetate results in significant changes to chromatin structure. nih.gov Techniques such as the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have revealed that inhibiting EZH2 leads to a more open and accessible chromatin state, particularly at genomic loci normally enriched with the H3K27me3 mark. nih.govresearchgate.netnmbu.no

This transition from a condensed, silenced (heterochromatin) state to an open, accessible (euchromatin) state leads to the transcriptional reactivation of genes previously silenced by the PRC2 complex. patsnap.com The functional outcomes of this reactivation are diverse and context-dependent, affecting various cellular processes. For instance, studies have linked the inhibition of EZH2 by PF-06726304 acetate to the differential expression of genes involved in metabolic pathways, lipid homeostasis, and adipogenesis. nih.govresearchgate.net In other contexts, the reactivation of silenced tumor suppressor genes is a key therapeutic goal of PRC2 inhibition. google.com

Interactive Data Tables

Table 1: Effects of PF-06726304 Acetate on PRC2 Function

Feature Description of Effect Research Finding Citation
Target Inhibition Potent and selective inhibitor of EZH1 and EZH2 catalytic activity. Inhibits wild-type EZH2 with a K_i_ of 0.7 nM and Y641N mutant EZH2 with a K_i_ of 3.0 nM. medchemexpress.commedchemexpress.com
Histone Modification Prevents the trimethylation of Histone H3 at Lysine 27 (H3K27me3). Inhibition of EZH2 blocks the deposition of the H3K27me3 repressive mark. patsnap.comgoogle.com
Chromatin Structure Induces a more open and accessible chromatin state. ATAC-seq analysis in zebrafish embryos showed 349 altered chromatin regions, mostly becoming more open at H3K27me3 loci. nih.gov

| Gene Expression | Reactivation of PRC2-target genes. | Genes associated with newly accessible chromatin were linked to metabolic pathways. | nih.govresearchgate.net |

Table 2: Compound Names Mentioned in this Article

Compound Name

Biological Activity and Mechanistic Studies in Preclinical Models

In Vitro Cellular Effects

Antiproliferative Responses in Malignant Cell Lines (e.g., Lymphoma Models)

PF-06726304 has demonstrated significant antiproliferative effects in various malignant cell lines, most notably in those derived from non-Hodgkin's lymphoma. tocris.comrndsystems.com The compound has shown potent activity in the Karpas-422 cell line, a model for diffuse large B-cell lymphoma (DLBCL). medchemexpress.comtargetmol.comselleckchem.com Research indicates that PF-06726304 inhibits the proliferation of Karpas-422 cells, which harbor a wild-type EZH2, with a half-maximal inhibitory concentration (IC50) of 25 nM. medchemexpress.comtargetmol.com Furthermore, it effectively inhibits the formation of H3K27me3 in these cells with an IC50 of 15 nM. medchemexpress.commedchemexpress.com The compound's inhibitory activity extends to both wild-type and Y641N mutant forms of EZH2, with inhibition constants (Ki) of 0.7 nM and 3.0 nM, respectively. medchemexpress.commedchemexpress.com

Table 1: In Vitro Activity of PF-06726304 in Karpas-422 Lymphoma Cells

Parameter Cell Line EZH2 Status Value
Antiproliferation (IC50) Karpas-422 Wild-Type 25 nM medchemexpress.comtargetmol.com
H3K27me3 Inhibition (IC50) Karpas-422 Wild-Type 15 nM medchemexpress.commedchemexpress.com
EZH2 Inhibition (Ki) - Wild-Type 0.7 nM medchemexpress.commedchemexpress.com

| EZH2 Inhibition (Ki) | - | Y641N Mutant | 3.0 nM medchemexpress.commedchemexpress.com |

Induction of Cell Cycle Modulation and Apoptotic Pathways

While specific studies detailing the induction of cell cycle modulation and apoptotic pathways by PF-06726304 acetate (B1210297) are not extensively available in the provided search results, the antiproliferative effects observed in cancer cell lines strongly suggest an impact on these cellular processes. EZH2 inhibitors, as a class, are known to induce apoptosis and cell cycle arrest in lymphoma and other cancer cells. medchemexpress.comadooq.com For instance, other EZH2 inhibitors have been shown to induce apoptosis and differentiation in SMARCB1-deleted malignant rhabdoid tumor cells. medchemexpress.com The potent antiproliferative activity of PF-06726304 in lymphoma cell lines implies that it likely engages similar mechanisms, leading to cell cycle arrest and programmed cell death.

Gene Expression Profiling and Transcriptomic Changes

Inhibition of EZH2 by PF-06726304 is expected to lead to the de-repression of EZH2 target genes. selleckchem.com Studies in zebrafish embryos exposed to PF-06726304 acetate revealed differential expression of a selection of genes involved in lipid homeostasis and adipogenesis at 5 days post-fertilization. nih.gov This indicates that the compound can induce significant changes in the transcriptomic landscape, leading to altered cellular functions. The observed gene expression changes occurred later in development, suggesting that the initial epigenetic modifications set the stage for subsequent transcriptional alterations. nih.gov

Epigenomic Landscape Alterations (e.g., ATAC-seq Analysis)

The impact of PF-06726304 acetate on the epigenome has been investigated using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq). patsnap.com In zebrafish embryos, exposure to the compound resulted in 349 altered chromatin regions, which were predominantly located at H3K27me3 loci. patsnap.comnih.gov A majority of these regions showed more open chromatin, indicating a reversal of the gene-silencing effects of EZH2. patsnap.comnih.gov These changes in chromatin accessibility were linked to genes associated with metabolic pathways. patsnap.comnih.gov The ATAC-seq data provides direct evidence of the compound's ability to remodel the chromatin landscape, a key aspect of its mechanism of action. nmbu.noresearchgate.netunit.no

In Vivo Animal Model Investigations

Efficacy in Murine Xenograft Models of Neoplasia

PF-06726304 has demonstrated robust antitumor activity in in vivo animal models. medchemexpress.comtargetmol.com In a subcutaneous xenograft model using the Karpas-422 diffuse large B-cell lymphoma cell line, the compound effectively inhibited tumor growth. medchemexpress.compatsnap.commedchemexpress.com This efficacy was observed alongside a dose-dependent de-repression of EZH2 target genes, confirming its on-target pharmacodynamic effects in a living organism. selleckchem.com The compound was shown to halt tumor growth and reduce the levels of H3K27me3 within the tumors in mice. tocris.comrndsystems.comfishersci.at These findings underscore the potential of PF-06726304 acetate as a therapeutic agent for neoplasms such as lymphoma. researchgate.net

Table 2: In Vivo Efficacy of PF-06726304 in a Murine Xenograft Model

Model Cell Line Neoplasia Type Outcome
Subcutaneous Xenograft Karpas-422 Diffuse Large B-Cell Lymphoma Inhibition of tumor growth medchemexpress.compatsnap.commedchemexpress.com
Subcutaneous Xenograft Karpas-422 Diffuse Large B-Cell Lymphoma Robust modulation of downstream biomarkers medchemexpress.commedchemexpress.com

| Mouse Model | Not Specified | Not Specified | Halts tumor growth and reduces intratumoral H3K27Me3 levels tocris.comrndsystems.comfishersci.at |

Modulation of Downstream Biomarkers in Preclinical Mammalian Systems

PF-06726304 acetate is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase. medchemexpress.comrndsystems.com In preclinical mammalian models, its activity is primarily characterized by the modulation of the specific epigenetic mark laid down by EZH2. The primary downstream biomarker affected is the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification associated with gene silencing. medchemexpress.com

In mouse xenograft models using human non-Hodgkin's lymphoma cells (Karpas-422), administration of PF-06726304 has been shown to halt tumor growth. rndsystems.com This anti-tumor activity is directly correlated with a significant reduction in the levels of intratumoral H3K27me3, confirming target engagement and downstream biomarker modulation in a living system. medchemexpress.comrndsystems.commedchemexpress.com In vitro studies on these same Karpas-422 cells, which harbor wild-type EZH2, further quantify this effect, demonstrating a half-maximal inhibitory concentration (IC50) of 15 nM for the reduction of H3K27me3. medchemexpress.commedchemexpress.com The inhibition of EZH2 and subsequent decrease in H3K27me3 levels lead to the de-repression of EZH2 target genes, which ultimately inhibits the proliferation of these lymphoma cells. medchemexpress.com

Table 1: Modulation of Biomarkers by PF-06726304 in Preclinical Mammalian Models

Model SystemBiomarkerObserved EffectReference
Karpas-422 non-Hodgkin's lymphoma cells (in vitro)H3K27me3 levelsInhibition with an IC50 of 15 nM medchemexpress.commedchemexpress.com
Karpas-422 non-Hodgkin's lymphoma cells (in vitro)Cell ProliferationInhibited with an IC50 of 25 nM medchemexpress.commedchemexpress.com
Subcutaneous Karpas-422 xenograft model (in vivo, mice)Intratumoral H3K27me3 levelsRobust reduction rndsystems.com
Subcutaneous Karpas-422 xenograft model (in vivo, mice)Tumor GrowthInhibited medchemexpress.comrndsystems.commedchemexpress.com

Developmental and Metabolic Studies in Non-Mammalian Models

The zebrafish (Danio rerio) has served as a key non-mammalian vertebrate model for investigating the effects of PF-06726304 acetate on developmental and metabolic processes, owing to the conserved role of EZH2 in these pathways. nih.govnih.govmdpi.com

Influence on Lipid Metabolism and Adipogenesis Pathways (e.g., Zebrafish)

Developmental exposure of zebrafish embryos to PF-06726304 acetate has a significant impact on lipid metabolism and adipogenesis. nih.govnih.gov Studies have demonstrated that zebrafish larvae exposed to the compound from 0 to 5 days post-fertilization (dpf) exhibit a marked increase in lipid accumulation. nih.govmdpi.comresearchgate.net This phenotype is consistent with findings in ezh2 homozygous mutant zebrafish, which also show strong lipid accumulation. mdpi.comnih.gov

The mechanism underlying this metabolic disruption involves the compound's primary function as an EZH2 inhibitor. nih.govnih.gov Inhibition of Ezh2 methyltransferase activity leads to changes in the chromatin landscape. nih.gov Specifically, using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), researchers observed hundreds of altered chromatin regions in exposed embryos. nih.govnih.govresearchgate.net These regions were predominantly located at H3K27me3 loci and showed a shift towards more open and accessible chromatin. nih.govnih.gov

This altered chromatin accessibility was linked to the differential expression of genes involved in metabolic pathways, including lipid homeostasis and adipogenesis. nih.govresearchgate.net For example, the gene cebpa, a key regulator of adipogenesis, showed a significant change in expression at 5 dpf following exposure to PF-06726304 acetate. nih.govnih.govresearchgate.net Interestingly, this occurred even without a direct change in chromatin accessibility at the cebpa locus itself, though underlying H3K27me3 marks were decreased, suggesting a complex regulatory mechanism. nih.govnih.govresearchgate.net The resulting phenotype in the liver is characterized as macrovesicular steatosis, confirmed by strong Oil Red O staining for neutral lipids. mdpi.comnih.gov

Table 2: Effects of PF-06726304 acetate on Lipid Metabolism in Zebrafish

ParameterModel SystemKey FindingsReference
Lipid AccumulationZebrafish Larvae (5 dpf)Significantly increased; Hepatic steatosis nih.govmdpi.comnih.gov
Chromatin StatusZebrafish Embryos (5.5 hpf)349 altered chromatin regions, mostly more open at H3K27me3 loci nih.govnih.gov
Gene ExpressionZebrafish Larvae (5 dpf)Differential expression of genes in lipid homeostasis and adipogenesis pathways nih.govresearchgate.net
Specific Gene ModulationZebrafish Larvae (5 dpf)Upregulation of adipogenesis regulator cebpa nih.govnih.govresearchgate.net
Observed Phenotypic Manifestations in Early Development (e.g., Zebrafish Organogenesis)

Exposure of zebrafish embryos to PF-06726304 acetate during early development results in observable phenotypic abnormalities. nih.gov Studies report that the compound induces moderate teratogenicity, with the severity of developmental defects increasing with concentration. nih.govresearchgate.net At higher concentrations (50 μM), the compound is lethal to the developing embryos. researchgate.net

The role of EZH2 inhibition in organogenesis is further clarified by examining genetic mutants that phenocopy the effects of the inhibitor. mdpi.comnih.gov Zebrafish with loss-of-function mutations in core components of the Polycomb Repressive Complex 2 (PRC2), such as eed or ezh2, survive through early embryonic stages but exhibit severe defects in the development of digestive organs. mdpi.comnih.gov These defects include a significantly reduced pancreas size and a loss of intestinal structure, which ultimately lead to lethality around 10-12 days post-fertilization. mdpi.comnih.gov Given that PF-06726304 acetate targets the catalytic function of this same complex, these findings provide insight into the specific organ systems that are vulnerable to its activity during development. Additionally, loss of PRC2 function in zebrafish has been observed to alter neuronal differentiation in discrete areas of the brain. mdpi.com

Structure Activity Relationships and Chemical Biology Insights

Rational Design and Synthetic Strategies for Pyridone-Containing EZH2 Inhibitors

The development of PF-06726304 emerged from rational drug design focused on creating potent and selective EZH2 inhibitors. A central feature of this class of inhibitors, including PF-06726304, is a conserved pyridone moiety, which is crucial for engaging the enzyme's active site. nih.gov The design strategy involved creating molecules that could compete with the natural cofactor SAM. tocris.com

The synthesis of this class of compounds led to the identification of the 3,4-dihydroisoquinoline-1(2H)-one scaffold as a novel and effective core structure. medchemexpress.com The combination of this core with the critical pyridone element resulted in compounds with high affinity for EZH2. PF-06726304 was specifically developed as a potent and selective inhibitor of both wild-type EZH2 and its common cancer-associated mutants, such as Y641N. medchemexpress.commedchemexpress.com

Analysis of Structural Determinants for EZH2 Binding Affinity

The binding affinity of PF-06726304 to EZH2 is largely dictated by specific structural features. The pyridone ring is a key structural determinant, playing a critical role in the compound's ability to inhibit EZH2's enzymatic activity. X-ray crystallography studies, such as the one associated with PDB ID 6B3W, have provided detailed insights into the binding mode of pyridone-containing inhibitors, showing how they occupy the SAM-binding pocket. PF-06726304 demonstrates high potency, with low nanomolar inhibition constants (Ki) against both wild-type and Y641N mutant forms of EZH2. medchemexpress.commedchemexpress.com This indicates a strong and stable interaction with the enzyme's active site.

Table 1: Inhibitory Activity of PF-06726304
TargetInhibition Constant (Ki)IC50Assay Type
Wild-Type EZH20.7 nM-Enzymatic Assay medchemexpress.commedchemexpress.com
Y641N Mutant EZH23.0 nM-Enzymatic Assay medchemexpress.commedchemexpress.com
H3K27me3 in Karpas-422 cells-15 nMCell-based Assay medchemexpress.commedchemexpress.com
Karpas-422 Cell Proliferation-25 nMCell Proliferation Assay medchemexpress.commedchemexpress.com

Modulation of Compound Properties for Enhanced Biological Applicability

While potent, the biological application of PF-06726304 faces challenges common to its chemical class, prompting further research into modifying its properties.

A significant hurdle for pyridone-containing EZH2 inhibitors is their susceptibility to efflux by cellular transporters, which limits intracellular retention. nih.gov Research has shown that these inhibitors are often substrates for P-glycoprotein (P-gp), a transporter known to cause multidrug resistance (MDR). One successful strategy to counteract this has been the N-methylation of the pyridone ring. This modification removes a hydrogen bond donor, which is hypothesized to reduce recognition by efflux transporters. nih.gov An analog of PF-06726304 (referred to as compound 2 in a study) that underwent N-methylation (becoming compound 5) showed a significantly improved MDR efflux ratio, indicating better cellular retention. nih.gov

In preclinical settings, PF-06726304 has demonstrated robust anti-tumor activity in xenograft models, such as those using the Karpas-422 lymphoma cell line. medchemexpress.commedchemexpress.com However, a primary challenge for this class of compounds is poor aqueous solubility, which can hinder oral bioavailability and in vivo exposure. patsnap.comnih.gov To address this, formulation strategies and the development of prodrugs have been employed. For instance, a phosphate (B84403) prodrug of a closely related pyridone EZH2 inhibitor was designed to significantly improve its solubility. patsnap.comnih.gov This approach allows for effective delivery of the active parent compound in vivo following administration. nih.gov

A major limitation of the current generation of EZH2 inhibitors, including PF-06726304, is their poor ability to cross the blood-brain barrier. patsnap.com This severely restricts their potential use for central nervous system (CNS) malignancies. The lack of brain penetrance is attributed to the pyridone motif, which is a substrate for the P-gp efflux transporter at the blood-brain barrier.

To overcome this, a chemical strategy involving the N-methylation of the pyridone was developed. By blocking the hydrogen bond donor NH group, researchers successfully created the first brain-penetrant EZH2 inhibitors. nih.gov An N-methylated analog of PF-06726304 demonstrated a significant increase in brain penetration in in vivo rat studies, providing crucial proof-of-concept for this strategy. nih.gov

Table 2: Property Modulation of a PF-06726304 Analog for Brain Penetrance
CompoundModificationMDR Efflux RatioBrain Penetrance (Kp,uu) in rats
Parent Compound (PF-06726304 analog)Standard Pyridone (N-H)High (Poor retention)Low (Not brain-penetrant) nih.gov
Compound 5N-Methylated Pyridone0.95 (Improved retention)0.29 (Brain-penetrant) nih.gov

Approaches to Alter Bioavailability in Preclinical Research Systems

Development of Analogs and Prodrugs for Research Tool Optimization

To optimize the therapeutic potential and research utility of pyridone-containing EZH2 inhibitors, two primary development paths have been pursued: analogs and prodrugs.

Analogs: The effort to enhance brain penetrance via N-methylation led to a new class of analogs. nih.gov While this modification successfully reduced efflux, it also caused a drop in biochemical potency. nih.gov To recover this lost activity, medicinal chemists employed a "scaffold hopping" strategy, moving from the original six-membered ring structure to a novel seven-membered ring analog. This led to the discovery of TDI-11904, a peripherally active EZH2 inhibitor with restored high potency. nih.gov

Prodrugs: To address the issue of poor aqueous solubility, a phosphate prodrug of a pyridone-containing EZH2 inhibitor was designed. patsnap.comnih.gov This strategy involves temporarily masking a functional group on the parent drug to improve its physicochemical properties. The phosphate prodrug demonstrated enhanced solubility and was efficiently converted back to the active parent compound in vivo. nih.gov This approach provides a viable path to achieving sufficient drug exposure for poorly soluble inhibitors like PF-06726304 in preclinical and potentially clinical settings. patsnap.comnih.gov

Comparative Analysis with Other Epigenetic Modulators

Differentiation from Pan-Histone Methyltransferase Inhibitors

PF-06726304 acetate (B1210297) is a selective inhibitor of EZH2, distinguishing it from pan-histone methyltransferase (HMT) inhibitors which target a wider range of methyltransferase enzymes. selleckchem.com Histone methyltransferases are a large family of enzymes that play crucial roles in gene regulation by adding methyl groups to histone proteins. Pan-HMT inhibitors, by their nature, lack specificity and can lead to broader, less predictable effects on the epigenome.

In contrast, PF-06726304 acetate is designed for high potency and selectivity against EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). tocris.commedchemexpress.com PRC2 is primarily responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. researchgate.netnih.gov By specifically targeting EZH2, PF-06726304 acetate offers a more focused approach to modulating epigenetic states, aiming to reverse the aberrant gene silencing driven by EZH2 overactivity in certain cancers. nih.govnmbu.no This specificity is a key differentiator, as it minimizes off-target effects that can arise from inhibiting other essential histone methyltransferases.

Comparative Efficacy and Selectivity Profiles with Other EZH1/2 Inhibitors

The development of EZH2 inhibitors has yielded several key compounds, including Tazemetostat and GSK126, which provide a basis for comparing the efficacy and selectivity of PF-06726304 acetate.

PF-06726304 acetate demonstrates high potency, inhibiting wild-type EZH2 with a Ki (inhibition constant) of 0.7 nM and the Y641N mutant EZH2 with a Ki of 3.0 nM. medchemexpress.commedchemexpress.com It also effectively reduces H3K27me3 levels in cells, with an IC50 of 15 nM in Karpas-422 lymphoma cells. medchemexpress.comselleckchem.com

Tazemetostat (EPZ-6438) is another potent and selective EZH2 inhibitor. It has a Ki of 2.5 nM for EZH2 and exhibits a 35-fold selectivity for EZH2 over its close homolog EZH1. selleckchem.comnih.gov Its selectivity against a panel of 14 other HMTs is over 4,500-fold. selleckchem.com In cellular assays, Tazemetostat inhibits H3K27 methylation with an IC50 ranging from 2 to 90 nM in various DLBCL cell lines. nih.gov

GSK126 is also a highly selective EZH2 inhibitor with an IC50 of 9.9 nM. selleckchem.com It shows over 1,000-fold selectivity for EZH2 compared to 20 other human methyltransferases and approximately 150-fold greater potency against EZH2 than EZH1. selleckchem.comnih.gov GSK126 effectively decreases H3K27me3 levels in a dose-dependent manner in DLBCL cell lines, with IC50 values ranging from 7 to 252 nM. nih.gov

While all three compounds are potent EZH2 inhibitors, their detailed biochemical and cellular profiles show subtle differences. For instance, PF-06726304 acetate's low nanomolar Ki values for both wild-type and mutant EZH2 underscore its potent activity. medchemexpress.commedchemexpress.com The ability to inhibit both forms is significant, as mutations in EZH2 are common in certain cancers.

CompoundTarget(s)Wild-Type EZH2 InhibitionMutant EZH2 Inhibition (Y641N)Selectivity over EZH1
PF-06726304 acetate EZH2Ki: 0.7 nM medchemexpress.commedchemexpress.comKi: 3.0 nM medchemexpress.commedchemexpress.comData not specified
Tazemetostat EZH2Ki: 2.5 nM selleckchem.comIC50: 2-38 nM nih.gov35-fold selleckchem.com
GSK126 EZH2Ki app: 0.5-3 nM nih.govKi app: 0.5-3 nM nih.gov~150-fold nih.gov
UNC1999 EZH1/EZH2IC50: 2 nM selleckchem.comData not specified22.5-fold

This table is interactive. Data is sourced from cited references.

Implications for Target Validation and Specificity in Epigenetic Therapeutics Research

The development and characterization of highly selective EZH2 inhibitors like PF-06726304 acetate have significant implications for the field of epigenetic therapeutics.

Target Validation: The ability of specific inhibitors to elicit a biological response, such as inhibiting cancer cell proliferation or inducing apoptosis, provides strong validation for EZH2 as a therapeutic target. medchemexpress.comtargetmol.com For example, PF-06726304 inhibits the proliferation of Karpas-422 cells with an IC50 of 25 nM and has demonstrated anti-tumor activity in xenograft models. medchemexpress.comtargetmol.com This demonstrates that targeted inhibition of EZH2's methyltransferase activity can have a direct impact on cancer cell growth.

Specificity and Therapeutic Window: The high selectivity of compounds like PF-06726304 acetate, Tazemetostat, and GSK126 for EZH2 over EZH1 and other HMTs is crucial. selleckchem.com This specificity is hypothesized to lead to a wider therapeutic window, as the effects are primarily mediated through the intended target. Research with these specific inhibitors helps to dissect the precise roles of EZH2 in both normal and disease states, which is more challenging with less selective compounds.

Understanding Resistance Mechanisms: The availability of multiple, structurally distinct inhibitors can also aid in understanding and potentially overcoming resistance mechanisms. As seen with other targeted therapies, cancer cells can develop resistance to a specific inhibitor. Studying how cells respond to different EZH2 inhibitors can provide insights into these mechanisms and inform the development of next-generation drugs or combination therapies.

Future Directions and Research Perspectives

Elucidating Unexplored Biological Pathways Influenced by EZH2 Inhibition

The canonical function of EZH2 is the methylation of H3K27, leading to transcriptional repression. mdpi.com However, emerging evidence suggests that EZH2's biological influence extends beyond this primary role. Future research utilizing PF-06726304 acetate (B1210297) can help to unravel these non-canonical pathways. For instance, studies have indicated a potential link between EZH2 inhibition and the modulation of metabolic pathways, such as lipid metabolism. mdpi.comnih.gov Research in zebrafish has shown that exposure to PF-06726304 acetate leads to increased lipid accumulation, suggesting a role for EZH2 in metabolic regulation. mdpi.comnih.gov Further investigation is warranted to understand the precise mechanisms by which EZH2 inhibition affects cellular metabolism and whether this can be leveraged for therapeutic benefit.

Another area of burgeoning interest is the interplay between EZH2 and the immune system. ashpublications.org Inhibition of EZH2 has been shown to stimulate the expression of repetitive elements in B cells, leading to a "viral mimicry" response that can activate innate immune pathways. nih.gov This suggests that PF-06726304 acetate could be used to explore how epigenetic modifications influence immune surveillance and response. Furthermore, the Wnt/β-catenin and JAK2/STAT3 signaling pathways have been implicated as being modulated by EZH2 activity, and PF-06726304 acetate can serve as a critical tool to dissect these interactions in various cellular contexts. mdpi.comspandidos-publications.com

Development of Advanced Preclinical Models for Mechanistic Deconvolution

To fully understand the therapeutic potential and mechanistic intricacies of EZH2 inhibition by PF-06726304 acetate, the development of sophisticated preclinical models is paramount. While traditional 2D cell culture and xenograft models have provided valuable initial insights, more advanced models are needed to recapitulate the complexity of human diseases. hanmi.co.krplos.org

Three-dimensional (3D) organoid cultures derived from patient tissues offer a more physiologically relevant system to study the effects of PF-06726304 acetate on tumor growth, differentiation, and interaction with the microenvironment. Genetically engineered mouse models (GEMMs) that harbor specific mutations in EZH2 or other relevant genes can provide a more accurate representation of tumor development and response to EZH2 inhibition in an in vivo setting. Moreover, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, can help predict clinical responses to EZH2 inhibitors and identify biomarkers of sensitivity. frontiersin.org The use of such advanced models will be instrumental in dissecting the lineage-specific activities of EZH2 in different cancer subtypes, as has been suggested in studies of prostate cancer. urotoday.com

Role of PF-06726304 Acetate as a Chemical Probe in Epigenetic Discovery

As a highly potent and selective inhibitor of EZH2, PF-06726304 acetate serves as an invaluable chemical probe for exploring the fundamental biology of epigenetic regulation. sigmaaldrich.comtocris.com Its ability to specifically target EZH2 allows researchers to dissect the direct consequences of inhibiting this enzyme's methyltransferase activity. One key application is in identifying the downstream targets of EZH2. By treating cells with PF-06726304 acetate and analyzing changes in gene expression and chromatin accessibility, researchers can map the genes and pathways that are directly regulated by EZH2. pnas.org

Furthermore, PF-06726304 acetate can be utilized in genome-wide studies, such as ChIP-seq for H3K27me3, to understand how EZH2 inhibition alters the epigenetic landscape on a global scale. nih.gov This can reveal novel insights into the dynamics of chromatin remodeling and its impact on cellular processes. The use of PF-06726304 acetate in zebrafish embryos has already demonstrated its utility in studying the effects of EZH2 inhibition on developmental processes and chromatin status. nih.gov

Synergistic Effects with Other Research Compounds in Preclinical Studies

A significant area of future research involves investigating the synergistic potential of PF-06726304 acetate with other research compounds in preclinical settings. The rationale behind combination strategies is to target multiple pathways simultaneously, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What established biochemical mechanisms underlie PF 06726304 acetate’s inhibition of Ezh2 methyltransferase activity?

  • Methodological Answer : this compound inhibits Ezh2 by competitively binding to its methyltransferase domain, as demonstrated in zebrafish models. Key assays include measuring histone H3 lysine 27 trimethylation (H3K27me3) reduction via Western blot and quantifying lipid accumulation changes using fluorescent dyes (e.g., Nile Red). Researchers should validate inhibition specificity using Ezh2-deficient controls and compare results across developmental stages (e.g., 5 days post-fertilization in zebrafish) .

Q. What in vitro assays are recommended to assess this compound’s effects on histone methylation?

  • Methodological Answer : Standard assays include:

  • Enzymatic activity assays : Use recombinant Ezh2/SUZ12 complexes with radiolabeled S-adenosylmethionine (SAM) to measure methyltransferase inhibition.
  • Cell-based models : Treat cancer cell lines (e.g., HeLa) and quantify H3K27me3 via immunofluorescence or mass spectrometry.
  • Dose-response validation : Test concentrations ranging from 0.1–50 μM (aligned with zebrafish studies) and include solvent controls (e.g., DMSO ≤0.1%) .

Q. How should researchers validate this compound’s specificity for Ezh2 over related methyltransferases?

  • Methodological Answer :

Perform competitive inhibition assays with Ezh1, G9a, or other methyltransferases.

Use genetic knockouts (e.g., CRISPR/Cas9 Ezh2-deficient cells) to confirm phenotype rescue upon treatment.

Analyze off-target effects via methylation-specific antibody arrays or RNA-seq for downstream gene expression changes .

Advanced Research Questions

Q. How can dose-response experiments for this compound balance efficacy and toxicity in vertebrate models?

  • Methodological Answer :

  • Pilot studies : Test a wide range (e.g., 0.1–50 μM in zebrafish embryos) to identify the LD50 and subtoxic thresholds.
  • Endpoint selection : Measure developmental abnormalities (e.g., spinal curvature), survival rates, and lipid accumulation (via microscopy or HPLC).
  • Temporal adjustments : Administer doses at specific developmental windows (e.g., 0–5 days post-fertilization) to isolate critical exposure periods .
    • Example Data from Literature :
Concentration (μM)Survival Rate (%)Lipid Accumulation (Fold Change)
0 (Control)981.0
5952.3
25824.1
50655.8
Source: Adapted from zebrafish developmental studies

Q. What strategies resolve contradictions in this compound’s lipid metabolism effects across experimental models?

  • Methodological Answer :

  • Comparative meta-analysis : Systematically review data from zebrafish, murine, and cell-culture models to identify model-specific variables (e.g., metabolic rate, lipid transport mechanisms).
  • Mechanistic dissection : Use transcriptomics to compare pathways (e.g., SREBP1, PPARγ) in responsive vs. non-responsive models.
  • Dosage normalization : Adjust concentrations based on species-specific pharmacokinetics (e.g., scaling by body surface area) .

Q. Which statistical approaches best analyze chromatin modification data from this compound studies?

  • Methodological Answer :

  • For quantitative methylation data : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or ANOVA with Tukey’s post hoc test for multi-group comparisons.
  • For time-series lipid accumulation : Apply mixed-effects models to account for repeated measurements.
  • Reporting standards : Include effect sizes, confidence intervals, and raw p-values (avoiding arbitrary thresholds like p < 0.05). Follow CONSORT or ARRIVE guidelines for preclinical studies .

Methodological Best Practices

Q. How should researchers optimize this compound solubility and stability in experimental media?

  • Methodological Answer :

  • Solubility testing : Use DMSO as a primary solvent (≤0.1% final concentration) and validate stability via HPLC over 24–72 hours.
  • Formulation additives : Test cyclodextrins or liposomes for aqueous compatibility.
  • Temperature control : Store stock solutions at −80°C and avoid freeze-thaw cycles .

Q. What are the key considerations for translating this compound findings from zebrafish to mammalian systems?

  • Methodological Answer :

  • Pharmacokinetic scaling : Adjust doses using allometric scaling based on metabolic rate differences.
  • Epigenetic conservation : Validate Ezh2 target genes (e.g., HOX clusters) across species.
  • Toxicity profiling : Compare teratogenic effects in zebrafish with murine organoid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.